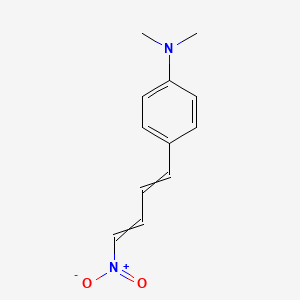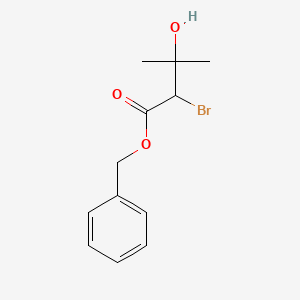
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a benzyl group attached to a 2-bromo-3-hydroxy-3-methylbutanoate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-bromo-3-hydroxy-3-methylbutanoate typically involves the esterification of 2-bromo-3-hydroxy-3-methylbutanoic acid with benzyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound.
化学反応の分析
Types of Reactions
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: PCC in dichloromethane (DCM) or Jones reagent in acetone.
Reduction: LiAlH4 in ether or tetrahydrofuran (THF).
Major Products Formed
Substitution: Formation of benzyl 2-azido-3-hydroxy-3-methylbutanoate or benzyl 2-thiocyanato-3-hydroxy-3-methylbutanoate.
Oxidation: Formation of benzyl 2-bromo-3-oxo-3-methylbutanoate.
Reduction: Formation of benzyl 2-bromo-3-hydroxy-3-methylbutanol.
科学的研究の応用
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents.
Biological Studies: It is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industrial Applications: It is employed in the production of specialty chemicals and materials.
作用機序
The mechanism of action of Benzyl 2-bromo-3-hydroxy-3-methylbutanoate involves its interaction with various molecular targets. The bromine atom can participate in nucleophilic substitution reactions, while the hydroxyl and ester groups can undergo oxidation and reduction reactions. These transformations enable the compound to act as a versatile intermediate in organic synthesis.
類似化合物との比較
Similar Compounds
Benzyl 2-hydroxy-3-methylbutanoate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Benzyl 3-hydroxy-2-methylbutanoate: Differently substituted, affecting its reactivity and applications.
Benzyl 2-bromo-3-methylbutanoate:
Uniqueness
Benzyl 2-bromo-3-hydroxy-3-methylbutanoate is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct reactivity patterns. This dual functionality makes it a valuable intermediate in the synthesis of diverse organic compounds.
特性
CAS番号 |
64807-49-4 |
|---|---|
分子式 |
C12H15BrO3 |
分子量 |
287.15 g/mol |
IUPAC名 |
benzyl 2-bromo-3-hydroxy-3-methylbutanoate |
InChI |
InChI=1S/C12H15BrO3/c1-12(2,15)10(13)11(14)16-8-9-6-4-3-5-7-9/h3-7,10,15H,8H2,1-2H3 |
InChIキー |
MPISJUFLTOCWBM-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C(C(=O)OCC1=CC=CC=C1)Br)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


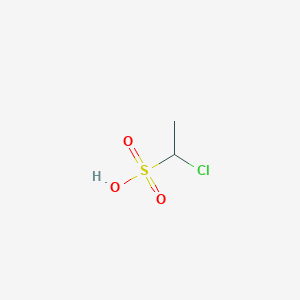
![5-Acetyl-1,3-di-tert-butylbicyclo[2.1.0]pentan-2-one](/img/structure/B14494942.png)
![2-[(2,6-Dichlorophenyl)methylidene]-N-methylhydrazine-1-carboxamide](/img/structure/B14494946.png)
![N-[6-(hydroxymethyl)-2,4,5-trimethoxyoxan-3-yl]acetamide](/img/structure/B14494947.png)
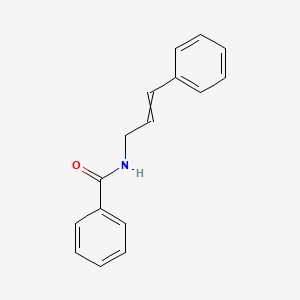
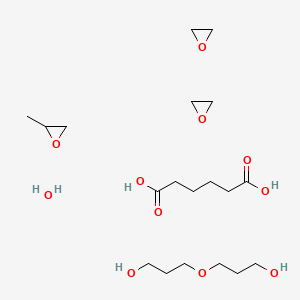
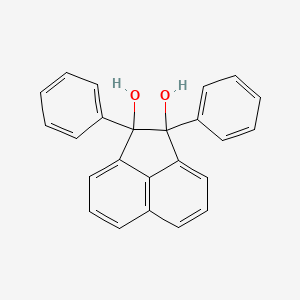
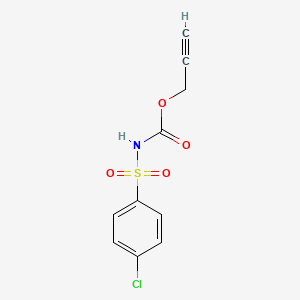
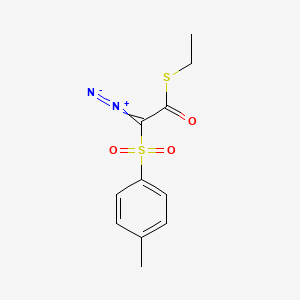
![4-[(Z)-2-benzo[a]acridin-12-ylethenyl]-N,N-dimethylaniline](/img/structure/B14494982.png)
![acetic acid;(1S)-6,6-dimethyl-4-methylidenebicyclo[3.1.1]hept-2-en-2-ol](/img/structure/B14494989.png)
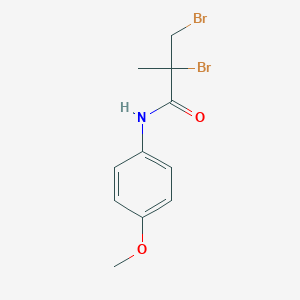
![1,1'-[(1e)-Triaz-1-ene-1,3-diyldibenzene-4,1-diyl]diethanone](/img/structure/B14495010.png)
